molecular formula C18H13IN2O3S B4585415 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Cat. No. B4585415
M. Wt: 464.3 g/mol
InChI Key: HUTOFVOVFMPYAL-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide involves multi-step chemical processes that often start from readily available precursors such as amino acids, nitro compounds, and various organometallic reagents. One approach includes the synthesis of fluorescent crosslinked aromatic polyamides containing thiophene and furane groups through self-condensation processes, where the vinyl side groups play a crucial role in the crosslinking mechanism, leading to materials with significant fluorescence (Sánchez et al., 2015). Another relevant synthesis method involves the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, showcasing the versatility of palladium catalysis in incorporating carbonyl functionalities under carbon-monoxide-free conditions (Sawant et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds like this compound typically employs techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses reveal intricate details about the molecular geometry, including bond lengths, angles, and the presence of specific functional groups that contribute to the molecule's reactivity and properties. For instance, the crystal structure of related compounds shows strong intramolecular hydrogen bonding and the strategic positioning of iodine and nitro groups that influence molecular packing and stability (Wardell et al., 2005).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules with potential antibacterial activities (Siddiqa et al., 2022). The presence of the iodophenyl group allows for selective functionalization via nucleophilic aromatic substitution, offering pathways to diverse chemical modifications.

Scientific Research Applications

Nickel-Catalyzed Carbodifunctionalization of N-Vinylamides

This study highlights a nickel-catalyzed tandem reaction of N-vinylamides with arylboronic acids and bromodifluoroacetate, producing protected α,α-difluoro-γ-amino acid esters. The process showcases the utility of amide carbonyl groups in peptide chemistry and protein engineering, indicating potential applications of N-vinylamide derivatives in synthesizing complex bioactive molecules (Yang et al., 2020).

Fluorescent Crosslinked Aromatic Polyamides

Research into new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups reveals their synthesis via self-condensation, using phosphorylation methods. These materials, characterized by high emission fluorescence and thermal responsiveness, exhibit potential for heat-sensitive device applications, suggesting the role of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide in developing advanced polymeric materials (Sánchez et al., 2015).

Palladium-Catalyzed Aminocarbonylation

The carbon-monoxide-free aminocarbonylation of various N-substituted formamides with aryl iodides and bromides, using palladium acetate and Xantphos, demonstrates a broad substrate scope. This methodology, eliminating the need for toxic carbon monoxide, underscores the significance of N-substituted formamides (and by extension, related compounds) in synthesizing amides under mild conditions, highlighting potential applications in pharmaceutical and materials chemistry (Sawant et al., 2011).

properties

IUPAC Name

N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O3S/c19-12-5-7-13(8-6-12)20-17(22)15(11-14-3-2-10-25-14)21-18(23)16-4-1-9-24-16/h1-11H,(H,20,22)(H,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOFVOVFMPYAL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

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